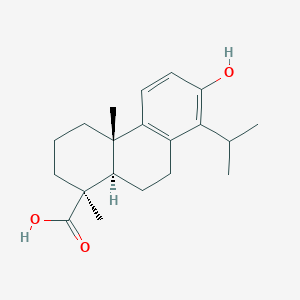

4β-羧基-19-降香树醇

描述

4beta-Carboxy-19-nortotarol is a high-purity natural product with a CAS number of 55102-39-1 . It is a type of compound known as Diterpenoids .

Synthesis Analysis

4beta-Carboxy-19-nortotarol is commonly used as an intermediate in drug synthesis . It can be used to synthesize biologically active compounds, such as plant steroid hormones .Molecular Structure Analysis

The molecular formula of 4beta-Carboxy-19-nortotarol is C20H28O3 . It has a molecular weight of 316.43g/mol .Chemical Reactions Analysis

The quality of 4beta-Carboxy-19-nortotarol is confirmed by HPLC, NMR, and MS .Physical And Chemical Properties Analysis

4beta-Carboxy-19-nortotarol is a solid with a white or off-white crystal morphology . It has high stability . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

天然产物筛选库

它被包含在用于发现新的生物活性化合物的天然产物筛选库中。它的包含是由于其独特的结构和潜在的生物活性。

每一种应用都利用了4β-羧基-19-降香树醇的独特特性来推进科学知识并开发新的治疗策略。 该化合物在研究中的作用涵盖了广泛的领域,反映了其在科学发现中的多功能性和重要性 .

作用机制

Target of Action

The primary target of 4beta-Carboxy-19-nortotarol is the process of lipid peroxidation . This compound can inhibit microsomal lipid peroxidation induced by Fe(III)-ADP/NADPH .

Mode of Action

4beta-Carboxy-19-nortotarol interacts with its targets by inhibiting lipid peroxidation. It prevents the oxidative degradation of lipids, a process that can lead to cell damage .

Biochemical Pathways

The biochemical pathways affected by 4beta-Carboxy-19-nortotarol are those involved in lipid peroxidation. By inhibiting this process, 4beta-Carboxy-19-nortotarol can prevent the formation of harmful peroxides and free radicals .

Result of Action

The molecular and cellular effects of 4beta-Carboxy-19-nortotarol’s action are primarily related to its antioxidant properties. By inhibiting lipid peroxidation, it can protect cells from oxidative damage .

Action Environment

The action of 4beta-Carboxy-19-nortotarol can be influenced by various environmental factors. For instance, the presence of certain metal ions, such as Fe(III), can enhance its antioxidant activity . .

安全和危害

未来方向

生化分析

Biochemical Properties

4beta-Carboxy-19-nortotarol plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly those involved in lipid peroxidation processes . The nature of these interactions involves the inhibition of lipid peroxidation, a process that can lead to cell damage .

Cellular Effects

The effects of 4beta-Carboxy-19-nortotarol on cells are primarily related to its ability to inhibit lipid peroxidation . This can influence cell function by preventing damage to cellular components, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4beta-Carboxy-19-nortotarol exerts its effects by interacting with biomolecules involved in lipid peroxidation . It inhibits the generation of superoxide anion, a reactive oxygen species that can cause oxidative stress and damage to cells .

属性

IUPAC Name |

(1S,4aS,10aR)-7-hydroxy-1,4a-dimethyl-8-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(2)17-13-6-9-16-19(3,14(13)7-8-15(17)21)10-5-11-20(16,4)18(22)23/h7-8,12,16,21H,5-6,9-11H2,1-4H3,(H,22,23)/t16-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFSGGBGOKCJFA-AHRSYUTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

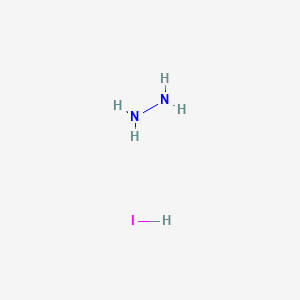

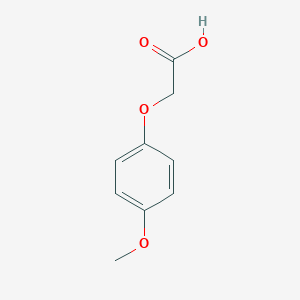

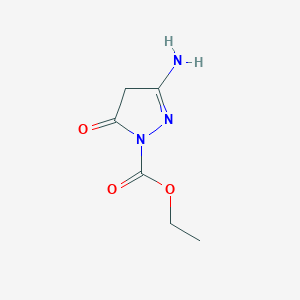

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

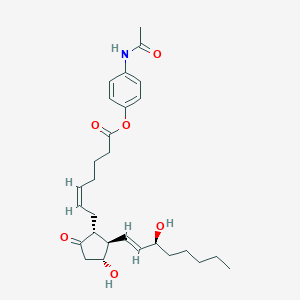

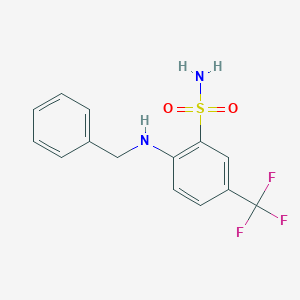

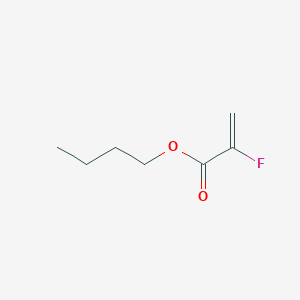

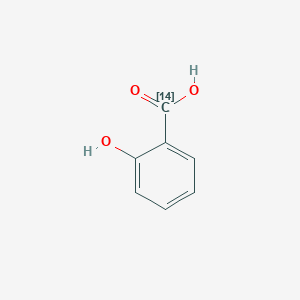

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)